molecular formula C17H14O6 B1674318 Ladanein CAS No. 10176-71-3

Ladanein

Número de catálogo: B1674318
Número CAS: 10176-71-3
Peso molecular: 314.29 g/mol
Clave InChI: UUQJTIHOVGMQIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ladanein es una flavona que se encuentra naturalmente, específicamente una 5,6,7-trihidroxilada flavona, extraída de las hojas secas de Marrubium peregrinum L. Este compuesto ha captado una atención significativa debido a sus potentes propiedades antivirales, particularmente contra virus envueltos como el virus de la hepatitis C (VHC) y el virus de la inmunodeficiencia humana (VIH) .

Métodos De Preparación

Ladanein se puede sintetizar a través de una secuencia práctica y económica de seis pasos con alto rendimiento. La síntesis comienza con 2,6-dimetoxiquinona e implica pasos como la acetilación reductora, la transposición de Fries y la transposición de Baker-Venkataraman. Este método se ha optimizado para lograr un rendimiento global del 51% sin el uso de columnas cromatográficas

Análisis De Reacciones Químicas

Ladanein se somete a diversas reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar para formar quinonas.

    Reducción: Las reacciones de reducción pueden convertir this compound en sus derivados dihidro correspondientes.

    Sustitución: Los grupos metoxi en this compound se pueden sustituir por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antiviral Applications

Ladanein has been identified as a potent antiviral agent, particularly effective against enveloped viruses. Research has demonstrated its activity against various strains of the Hepatitis C Virus (HCV) and other viral pathogens. The compound’s structure, characterized by a 5,6,7-trihydroxylated pattern, contributes to its broad-spectrum antiviral efficacy.

Key Findings:

  • Activity Spectrum: this compound exhibits antiviral activity against HCV and other enveloped viruses, maintaining effectiveness across different viral strains, including resistant variants .
  • Pharmacokinetics: Despite its strong antiviral properties, this compound has a short half-life (~7.3 minutes in mouse serum), which limits its therapeutic applications. Studies suggest that complexation with magnesium can enhance its bioavailability and pharmacokinetic profile .

Anticancer Properties

This compound has shown promising results in preclinical studies targeting various cancer cell lines. Its cytotoxic effects have been evaluated against leukemia cell lines and other cancer types.

Case Studies:

  • Leukemia Cell Lines: In vitro studies indicated that this compound exhibits moderate cytotoxicity against K562 (chronic myeloid leukemia) and imatinib-resistant cell lines at concentrations of 20-40 µM without significant toxicity to normal human peripheral blood mononuclear cells .
  • Mechanism of Action: The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Complexation with Magnesium

The complexation of this compound with magnesium ions has been investigated to address its pharmacokinetic limitations. Magnesium(II) is biocompatible and can enhance the solubility and stability of this compound.

Research Insights:

  • Improved Solubility: The formation of magnesium complexes with this compound significantly improves its solubility and pharmacokinetic properties while retaining its antiviral activity against HCV .
  • Potential Therapeutic Strategy: This approach not only protects this compound from rapid metabolism but also enhances its therapeutic potential in clinical settings .

Comparative Data Table

Application AreaFindingsReferences
Antiviral Activity Effective against HCV; maintains activity across resistant strains; short half-life ,
Anticancer Activity Moderate cytotoxicity against leukemia cell lines; induces apoptosis ,
Magnesium Complexation Enhances solubility and pharmacokinetics; retains antiviral efficacy ,

Mecanismo De Acción

Ladanein ejerce sus efectos antivirales principalmente a través de la coordinación de iones hierro (III), que es crítica para su bioactivación. Esta coordinación inhibe la entrada de virus a las células huésped al interferir con las proteínas de la envoltura viral. Los objetivos moleculares y las vías involucradas incluyen la inhibición de los procesos de entrada y replicación viral .

Comparación Con Compuestos Similares

Ladanein es similar a otras flavonas como la baicaleína, la oroxilina A, la scutellareína y la nornepetina. Estos compuestos comparten el patrón de sustitución 5,6,7-trihidroxilado en el ciclo A y exhiben potentes actividades antivirales. This compound es único debido a su patrón de sustitución específico y su capacidad para formar complejos estables con iones metálicos, lo que mejora su eficacia antiviral .

Actividad Biológica

Ladanein, a flavonoid extracted from the dried leaves of Marrubium peregrinum L., has garnered attention for its diverse biological activities, particularly its antiviral and anticancer properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique 5,6,7-trihydroxylated substitution pattern on its A ring, which is crucial for its biological activity. The compound exhibits potent antiviral properties against a range of enveloped viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .

PropertyValue
Molecular FormulaC₁₅H₁₄O₇
Molecular Weight302.27 g/mol
SolubilityModerate in water
Half-life~7.3 minutes in mouse serum

Antiviral Activity

This compound has been shown to possess significant antiviral activity. It acts primarily through mechanisms that inhibit viral entry into host cells. Studies indicate that this compound can effectively prevent HCV infection by targeting the virus post-attachment to host cells .

Case Study: Antiviral Efficacy Against HCV

In a controlled laboratory setting, this compound was tested against various HCV genotypes. The results demonstrated that this compound exhibited pangenotypic activity, effectively inhibiting all major HCV strains, including those resistant to standard entry inhibitors. The mechanism involves the coordination of iron ions (Fe(III)) which enhances the flavone's bioactivation and stability in physiological conditions .

Anticancer Activity

Beyond its antiviral effects, this compound has also been investigated for its anticancer properties. Research indicates that this compound exhibits moderate cytotoxicity against leukemia cell lines such as K562 and 697 .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC₅₀ (µM)Effectiveness
K56220-40Moderate activity
K562R (imatinib-resistant)20-40Moderate activity
69720-40Moderate activity

The biological activity of this compound is attributed to several mechanisms:

  • Metal Coordination : The ability of this compound to form complexes with metal ions like Mg(II) and Fe(III) enhances its solubility and pharmacokinetic properties, thereby improving its bioavailability .
  • Antiviral Mechanism : this compound's action against enveloped viruses relies on its ability to disrupt viral entry processes, specifically by preventing the fusion of viral membranes with host cell membranes .
  • Cytotoxic Mechanism : In cancer cells, this compound induces apoptosis through pathways that are still under investigation but may involve caspase activation .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Ladanein’s antiviral and anticancer mechanisms?

Methodological Answer:

  • In vitro models : Use HCV-infected Huh-7 human hepatoma cells to assess antiviral activity (IC50 values) . For leukemia research, employ K562, K562R (imatinib-resistant), and 697 cell lines to evaluate cytotoxicity via MTT assays .
  • Combination studies : Test synergistic effects with compounds like cyclosporine A using Chou-Talalay synergy analysis .
  • Pharmacokinetics : Administer this compound orally in murine models (e.g., 0.25 mg/kg dose) to measure plasma concentration peaks (e.g., 329 nM) and bioavailability .

Q. How is this compound isolated and characterized from natural sources?

Methodological Answer:

  • Extraction : Isolate this compound from Marrubium vulgare or Marrubium peregrinum using chromatographic techniques like HPLC. Confirm purity (>98%) via NMR and mass spectrometry .
  • Structural validation : Use X-ray crystallography or computational modeling to resolve its 5,6-dihydroxy-7,4'-dimethoxyflavone structure .

Q. What are the primary molecular targets of this compound in antiviral research?

Methodological Answer:

  • HCV entry inhibition : Assess binding to HCV NS5A protein or p7 ion channels via surface plasmon resonance (SPR) or computational docking (e.g., AutoDock Vina). Note its interaction with GT3 p7 residues (Ala10, Gly18) .
  • Antioxidant assays : Quantify DPPH and ABTS radical scavenging activity (IC50 values) to evaluate oxidative stress modulation .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC50 values across studies be resolved?

Methodological Answer:

  • Standardization : Ensure consistent cell lines (e.g., Huh-7 vs. primary hepatocytes) and assay conditions (e.g., incubation time, viral titer) .
  • Dose-response validation : Perform dose-escalation studies with triplicate technical replicates and statistical error analysis (e.g., ANOVA with Tukey post hoc) .

Q. What computational strategies optimize this compound’s binding affinity to HCV targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Compare binding free energy (ΔG) of this compound with HCV GT3 vs. GT4 p7 ion channels using GROMACS .
  • Structure-activity relationship (SAR) : Modify methoxy/hydroxyl groups in the flavone backbone to enhance interactions with viral proteins .

Q. How does this compound’s selectivity for leukemia cells compare to healthy cells?

Methodological Answer:

  • Selectivity index (SI) : Calculate SI = IC50 (healthy PBMCs) / IC50 (leukemia cells). This compound’s SI >2 suggests moderate selectivity for K562/K562R cells .
  • Mechanistic profiling : Perform RNA-seq on treated vs. untreated leukemia cells to identify apoptosis-related pathways (e.g., Bcl-2, caspase-3) .

Q. What methodological gaps exist in current this compound research?

Methodological Answer:

  • In vivo limitations : Most studies use murine models; human pharmacokinetic data are lacking. Propose Phase 0 microdosing trials .
  • Resistance mechanisms : No data on long-term this compound exposure in HCV or leukemia models. Conduct serial passaging experiments with viral/cell-line adaptation .

Q. Data Analysis & Research Design

Q. How should researchers design experiments to validate this compound’s dual antiviral/antioxidant effects?

Methodological Answer:

  • Multiplex assays : Combine HCV replication assays (e.g., luciferase-based reporter systems) with ROS detection (e.g., DCFH-DA staining) .
  • Control groups : Include cyclosporine A (HCV entry inhibitor) and N-acetylcysteine (antioxidant) as positive controls .

Q. What statistical methods address variability in this compound’s bioactivity data?

Methodological Answer:

  • Error propagation : Use standard deviation (SD) and coefficient of variation (CV) for IC50 replicates .
  • Meta-analysis : Pool data from multiple studies (e.g., HCV GT1–4) using random-effects models to account for heterogeneity .

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • Open science practices : Share raw data (e.g., NMR spectra, dose-response curves) via repositories like Zenodo .
  • Protocol standardization : Adopt MIAME (microarray) or ARRIVE (preclinical) guidelines for experimental reporting .

Propiedades

IUPAC Name

5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQJTIHOVGMQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00144175
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-71-3
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00144175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Ladanein
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Ladanein
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Ladanein
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Ladanein
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Ladanein
4-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Ladanein

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.